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An In-depth Analysis of the Dual USP28/USP25 Inhibitor CT1113 for Drug Development

Professionals, Researchers, and Scientists.

Introduction
CT1113 is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor

activity across a range of preclinical cancer models. This technical guide provides a

comprehensive overview of the cellular targets of CT1113, its mechanism of action, and the

key experimental data supporting its therapeutic potential. The information presented herein is

intended to serve as a valuable resource for researchers in oncology, drug discovery, and

translational medicine.

Primary Cellular Targets: USP28 and USP25
The primary cellular targets of CT1113 are two closely related deubiquitinating enzymes

(DUBs): Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).

[1][2] CT1113 acts as a dual inhibitor, potently targeting the catalytic activity of both enzymes.

[2] Deubiquitinases play a critical role in cellular homeostasis by removing ubiquitin moieties

from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting

USP28 and USP25, CT1113 effectively promotes the degradation of key oncoproteins that are

clients of these DUBs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
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The potency of CT1113 has been evaluated in various cell-based assays. The following tables

summarize the key quantitative data reported in the literature.

Cell Line Assay Type Metric Value Reference

HCT116 (Colon

Cancer)
Cell Viability EC50 ~65 nM [3]

HCT116

(USP25/28

Overexpression)

Cell Viability EC50 92 nM [3]

Ph+ ALL Cell

Lines
Growth Inhibition IC50 ~200 nM [4][5][6]

T-ALL Cell Lines
Apoptosis

Induction
IC50

Varies by

timepoint (24, 48,

72h)

[7]

Mechanism of Action and Signaling Pathways
Inhibition of USP28 and USP25 by CT1113 leads to the destabilization and subsequent

degradation of several critical oncoproteins. This action disrupts key signaling pathways

essential for cancer cell survival and proliferation.

c-MYC Degradation Pathway
The oncoprotein c-MYC is a well-established substrate of USP28.[3] Inhibition of USP28 by

CT1113 leads to increased ubiquitination and proteasomal degradation of c-MYC, resulting in

the downregulation of MYC target genes and suppression of tumor growth.[1][3]
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Figure 1: CT1113-induced c-MYC degradation pathway.

NOTCH1 Signaling in T-ALL
In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling

pathway is a common oncogenic driver. USP28 is known to regulate the stability of the active

form of NOTCH1 (ICN1).[7][8] By inhibiting USP28, CT1113 promotes the degradation of ICN1,

thereby suppressing NOTCH1 signaling and inhibiting the growth of T-ALL cells.[7][8]
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Figure 2: Inhibition of NOTCH1 signaling in T-ALL by CT1113.

SREBP1-Mediated Lipogenesis
CT1113 has also been shown to affect cellular metabolism by targeting Sterol Regulatory

Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis. USP28

regulates the stability of SREBP1, and its inhibition by CT1113 leads to SREBP1 degradation
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and a subsequent reduction in lipid synthesis, which is crucial for the rapid growth of cancer

cells.[7][8]
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Figure 3: CT1113-mediated suppression of SREBP1 and lipogenesis.

BCR-ABL Stability in Ph+ ALL
In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the fusion

protein BCR-ABL is the primary oncogenic driver. CT1113 has demonstrated efficacy in this

context by targeting USP25, which has been shown to regulate the stability of BCR-ABL.[4][5]

[6] Inhibition of USP25 by CT1113 increases the ubiquitination and subsequent proteasomal

degradation of BCR-ABL, leading to the suppression of downstream signaling and apoptosis of

Ph+ ALL cells.[4][5][6]
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Figure 4: CT1113-induced degradation of BCR-ABL in Ph+ ALL.

Experimental Protocols
The following sections provide representative protocols for key experiments used to

characterize the cellular activity of CT1113. Note that these are generalized methods, and

specific parameters may require optimization for different cell lines and experimental

conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b12377666?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Deubiquitinase (DUB) Assay
This assay is used to directly measure the inhibitory effect of CT1113 on the enzymatic activity

of USP28 and USP25.

Materials:

Recombinant human USP28 and USP25 enzymes

Ubiquitin-rhodamine110 substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

CT1113 (serial dilutions)

384-well assay plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of CT1113 in assay buffer.

Add recombinant USP28 or USP25 enzyme to each well of a 384-well plate.

Add the CT1113 dilutions to the wells and incubate for a pre-determined time (e.g., 30

minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate

reader.

Calculate the rate of reaction for each inhibitor concentration.

Determine the IC50 value of CT1113 by plotting the reaction rates against the inhibitor

concentrations and fitting the data to a dose-response curve.
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Figure 5: Workflow for an in vitro deubiquitinase assay.

Immunoprecipitation and Western Blotting for
Ubiquitination
This protocol is designed to assess the ubiquitination status of a target protein (e.g., c-MYC) in

cells treated with CT1113.

Materials:

Cancer cell line of interest (e.g., HCT116)

CT1113

Proteasome inhibitor (e.g., MG132)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors

Antibody against the target protein (for immunoprecipitation)

Protein A/G agarose or magnetic beads

Antibody against ubiquitin (for Western blotting)

Secondary antibodies

SDS-PAGE gels and Western blotting apparatus
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Chemiluminescent substrate

Procedure:

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with CT1113 or vehicle

control for the desired time. In the final hours of treatment, add a proteasome inhibitor (e.g.,

MG132) to allow for the accumulation of ubiquitinated proteins.

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

Immunoprecipitation:

Pre-clear the cell lysates with protein A/G beads.

Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at

4°C.

Add protein A/G beads to pull down the antibody-protein complexes.

Wash the beads extensively with lysis buffer to remove non-specific binding.

Elution and Western Blotting:

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample

buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with a primary antibody against ubiquitin.

Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate. An increase in the high-molecular-

weight smear in the CT1113-treated samples indicates increased ubiquitination of the

target protein.
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Figure 6: Workflow for assessing protein ubiquitination.

Cell Viability Assay (MTS/MTT)
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This assay measures the effect of CT1113 on the metabolic activity of cancer cells, which is an

indicator of cell viability.

Materials:

Cancer cell line of interest

CT1113 (serial dilutions)

96-well cell culture plates

MTS or MTT reagent

Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with serial dilutions of CT1113 or vehicle control.

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Add MTS or MTT reagent to each well and incubate according to the manufacturer's

instructions (typically 1-4 hours).

If using MTT, add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the EC50 or IC50 value by plotting cell viability against CT1113 concentration and

fitting the data to a dose-response curve.
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Conclusion
CT1113 is a potent dual inhibitor of USP28 and USP25 with promising anti-cancer activity. Its

mechanism of action, which involves the targeted degradation of key oncoproteins such as c-

MYC, NOTCH1, SREBP1, and BCR-ABL, provides a strong rationale for its continued

development as a therapeutic agent. The data and protocols presented in this guide offer a

solid foundation for further investigation into the therapeutic potential of CT1113 in various

cancer contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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